molecular formula C9H6ClNO B2981932 8-Chloroisoquinolin-6-ol CAS No. 2416228-97-0

8-Chloroisoquinolin-6-ol

Cat. No.: B2981932
CAS No.: 2416228-97-0
M. Wt: 179.6
InChI Key: OIGTYNMZVQSWNX-UHFFFAOYSA-N
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Description

8-Chloroisoquinolin-6-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 8th position and a hydroxyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisoquinolin-6-ol typically involves the chlorination of isoquinolin-6-ol. One common method is the direct chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 8-chloroisoquinoline using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 8-Chloroisoquinolin-6-one.

    Reduction: 8-Chloroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

8-Chloroisoquinolin-6-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinolin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the chlorine and hydroxyl groups.

    8-Chloroisoquinoline: Lacks the hydroxyl group at the 6th position.

    6-Hydroxyisoquinoline: Lacks the chlorine atom at the 8th position.

Uniqueness: 8-Chloroisoquinolin-6-ol is unique due to the presence of both the chlorine atom and hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

8-chloroisoquinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGTYNMZVQSWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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